Alanine, N-butyl-, methyl ester (9CI) Alanine, N-butyl-, methyl ester (9CI)
Brand Name: Vulcanchem
CAS No.: 162152-13-8
VCID: VC0065595
InChI: InChI=1S/C8H17NO2/c1-5-6(2)9-7(3)8(10)11-4/h6-7,9H,5H2,1-4H3/t6?,7-/m0/s1
SMILES: CCC(C)NC(C)C(=O)OC
Molecular Formula: C8H17NO2
Molecular Weight: 159.229

Alanine, N-butyl-, methyl ester (9CI)

CAS No.: 162152-13-8

Cat. No.: VC0065595

Molecular Formula: C8H17NO2

Molecular Weight: 159.229

* For research use only. Not for human or veterinary use.

Alanine, N-butyl-, methyl ester (9CI) - 162152-13-8

Specification

CAS No. 162152-13-8
Molecular Formula C8H17NO2
Molecular Weight 159.229
IUPAC Name methyl (2S)-2-(butan-2-ylamino)propanoate
Standard InChI InChI=1S/C8H17NO2/c1-5-6(2)9-7(3)8(10)11-4/h6-7,9H,5H2,1-4H3/t6?,7-/m0/s1
Standard InChI Key CFEGCIZNGXIRLT-MLWJPKLSSA-N
SMILES CCC(C)NC(C)C(=O)OC

Introduction

Chemical Properties and Structure

Molecular Details and Identification

The comprehensive identification parameters for Alanine, N-butyl-, methyl ester (9CI) include several standardized descriptors that facilitate its recognition in chemical databases and literature. The compound's structural information can be summarized in the following table:

ParameterValue
CAS Number162152-13-8
Molecular FormulaC8H17NO2
Molecular Weight159.229 g/mol
IUPAC Namemethyl (2S)-2-(butan-2-ylamino)propanoate
Standard InChIInChI=1S/C8H17NO2/c1-5-6(2)9-7(3)8(10)11-4/h6-7,9H,5H2,1-4H3/t6?,7-/m0/s1
Standard InChIKeyCFEGCIZNGXIRLT-MLWJPKLSSA-N
SMILES NotationCCC(C)NC(C)C(=O)OC

This detailed molecular characterization provides a foundation for understanding the compound's behavior in various chemical environments and applications.

Synthesis Methods and Preparation

General Synthesis Approaches

The synthesis of Alanine, N-butyl-, methyl ester (9CI) typically involves chemical modifications of alanine through esterification and alkylation processes. The primary synthetic routes may include reactions between alanine and butanol along with methanol in the presence of acid catalysts. These processes generally follow established organic chemistry principles for amino acid derivatization, where protecting groups and selective reaction conditions ensure the desired product formation.

Reaction Mechanisms and Considerations

The synthesis likely involves a two-step process: first, the esterification of the carboxylic acid group with methanol to form the methyl ester, followed by N-alkylation with an appropriate butyl reagent to introduce the butyl group at the nitrogen position. Careful control of reaction conditions, including temperature, pH, and catalyst selection, is critical to achieve high yields and stereochemical purity. These synthetic considerations are particularly important when preparing the compound for research applications that require high purity standards.

Applications in Research and Industry

Pharmaceutical Applications

Alanine, N-butyl-, methyl ester (9CI) has gained significance in pharmaceutical research due to its potential applications in drug formulation and synthesis. The compound's modified structure may offer advantages in medicinal chemistry, potentially influencing drug properties such as:

  • Enhanced lipophilicity for improved membrane permeability

  • Modified pharmacokinetic profiles compared to unmodified amino acids

  • Potential as a building block for peptide-based therapeutics

  • Applications in prodrug development strategies

These pharmaceutical applications represent a significant area where the compound contributes to advancing drug discovery and development efforts.

Biochemical Research Applications

In biochemical research, Alanine, N-butyl-, methyl ester (9CI) serves as a valuable tool for studying various biological processes and systems. The compound may be utilized in:

  • Amino acid metabolism studies

  • Protein structure-function investigations

  • Enzyme kinetics and inhibition research

  • Metabolic pathway analyses

These research applications highlight the compound's versatility as a biochemical reagent and its potential to contribute to fundamental biological knowledge.

Related Compounds and Structural Analogs

Comparison with Similar Amino Acid Derivatives

Alanine, N-butyl-, methyl ester (9CI) belongs to a broader family of amino acid derivatives that includes several structurally related compounds. Some notable related compounds include:

  • N-Methyl-L-alanine tert-butyl ester hydrochloride - Used in peptide synthesis, biochemical studies, pharmaceutical development, analytical chemistry, and food industry applications

  • Alanine tert-butyl ester hydrochloride - Applied in pharmaceutical development, biochemical research, cosmetic formulations, food industry, and as research reagents

  • N-Benzyl-L-alanine methyl ester hydrochloride - Utilized in pharmaceutical development, peptide synthesis, biochemical research, and cosmetic formulations

These related compounds share certain structural similarities with Alanine, N-butyl-, methyl ester (9CI) but differ in specific functional groups, which results in distinct chemical properties and applications.

Structure-Activity Relationships

The structural variations among these amino acid derivatives influence their chemical reactivity, biological activity, and application potential. For example:

  • The nature of the N-substituent (butyl, methyl, benzyl) affects lipophilicity and molecular recognition properties

  • The ester group (methyl versus tert-butyl) influences stability and reactivity

  • The presence of the hydrochloride salt form in some derivatives affects solubility profiles and handling characteristics

These structure-activity relationships provide valuable insights for researchers seeking to optimize properties for specific applications or to develop new derivatives with enhanced functionality.

Current Research Trends and Future Directions

Recent Research Developments

Recent research involving amino acid esters like Alanine, N-butyl-, methyl ester (9CI) has focused on exploring their potential in various applications. While specific research on this exact compound is limited in the provided search results, related amino acid derivatives have shown promise in:

  • Development of peptide-based drugs with improved bioavailability

  • Use as building blocks in organic synthesis and medicinal chemistry

  • Applications in analytical techniques for amino acid quantification

  • Exploration of novel biological activities and therapeutic potential

These research directions suggest potential areas where Alanine, N-butyl-, methyl ester (9CI) might find application in future studies.

Future Research Prospects

The future research landscape for Alanine, N-butyl-, methyl ester (9CI) may include:

  • Development of novel synthetic methodologies for more efficient preparation

  • Exploration of catalytic applications in organic transformations

  • Investigation of potential biological activities and pharmacological properties

  • Application in new drug delivery systems and formulation strategies

  • Use in emerging areas such as bioorthogonal chemistry and chemical biology

These potential research directions highlight the continuing relevance of amino acid derivatives in advancing chemical and biological sciences.

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